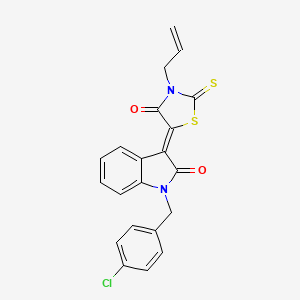
5-Chloro-2-phenyl-pentan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-phenyl-pentan-2-OL is an organic compound with the molecular formula C11H15ClO It is a secondary alcohol with a phenyl group and a chlorine atom attached to the pentane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-phenyl-pentan-2-OL can be achieved through several methods. One common approach involves the reaction of 2-phenylpentan-2-ol with thionyl chloride (SOCl2) to introduce the chlorine atom at the 5-position. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the chlorination of 2-phenylpentan-2-ol using chlorine gas in the presence of a catalyst, such as iron(III) chloride (FeCl3). The reaction is conducted in a controlled environment to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-phenyl-pentan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 5-chloro-2-phenylpentan-2-one, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of 5-chloro-2-phenylpentane, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 5-Chloro-2-phenylpentan-2-one.
Reduction: 5-Chloro-2-phenylpentane.
Substitution: 5-Methoxy-2-phenylpentan-2-OL.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-phenyl-pentan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-phenyl-pentan-2-OL involves its interaction with specific molecular targets. The presence of the chlorine atom and the phenyl group allows the compound to engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenylpentan-2-OL
- 5-Chloro-2-phenylpentan-2-one
- 5-Methoxy-2-phenylpentan-2-OL
Uniqueness
5-Chloro-2-phenyl-pentan-2-OL is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct chemical properties. The chlorine atom increases the compound’s reactivity, while the phenyl group enhances its stability and potential for biological activity. This combination of features makes this compound a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
126405-06-9 |
|---|---|
Molekularformel |
C11H15ClO |
Molekulargewicht |
198.69 g/mol |
IUPAC-Name |
5-chloro-2-phenylpentan-2-ol |
InChI |
InChI=1S/C11H15ClO/c1-11(13,8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7,13H,5,8-9H2,1H3 |
InChI-Schlüssel |
SXPWSYFGPRVEQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCl)(C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11966672.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11966675.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966682.png)

![3-(4-chlorophenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11966688.png)
![1-(4-Methoxyphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B11966692.png)
![benzyl {[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B11966699.png)



![N-(4-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11966735.png)

![Dibenzyl 4-[3-(4-ethoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966742.png)

